molecular formula C8H9ClO2S B1454028 2-Chloro-4,5-dimethoxybenzene-1-thiol CAS No. 1094359-76-8

2-Chloro-4,5-dimethoxybenzene-1-thiol

Cat. No. B1454028
M. Wt: 204.67 g/mol
InChI Key: REIRDXYGRJGSNX-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethoxybenzene-1-thiol is a chemical compound with the molecular formula C8H9ClO2S . It has a molecular weight of 204.67 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,5-dimethoxybenzene-1-thiol consists of a benzene ring substituted with a chlorine atom, two methoxy groups, and a thiol group .

Scientific Research Applications

Catalytic Cofactor in Oxidation Reactions

2-Chloro-4,5-dimethoxybenzene-1-thiol is noted for its role as a catalytic cofactor in oxidation reactions. Research has found that similar chloroaromatic metabolites, such as 2-Chloro-1,4-dimethoxybenzene, are superior to other compounds in the oxidation of specific alcohols by lignin peroxidase (LiP) (Teunissen & Field, 1998).

Reaction Pathways with Nitrosobenzenes

The compound's interaction with nitrosobenzenes in certain solvents has been a subject of study. For example, the reaction of 4-chloronitrosobenzene with benzenethiol in specific media has been analyzed, revealing key intermediates and final stable products (Montanari, Paradisi, & Scorrano, 1999).

Role in Lignin Peroxidase Oxidations

Further studies on lignin peroxidase (LiP) have shown that compounds like 2-Chloro-1,4-dimethoxybenzene play a significant role in the enzyme's catalysis process. The formation of cation radicals and their interactions with other compounds during these reactions have been a point of interest (Teunissen, Sheng, Reddy, Moënne‐Loccoz, Field, & Gold, 1998).

Electronic Applications

In the field of electronics, functionalized aromatic thiols, which may include structures similar to 2-Chloro-4,5-dimethoxybenzene-1-thiol, are used to modify interfaces in electronic devices. This can significantly reduce hole injection barriers, with potential applications in organic electronics and solar cells (Chen et al., 2006).

Intermediate in Medical Applications

The synthesis of molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which are used in medical applications for psychotic and schizophrenic psychosis, involves precursors that may be structurally related to 2-Chloro-4,5-dimethoxybenzene-1-thiol (Zhimin, 2003).

properties

IUPAC Name

2-chloro-4,5-dimethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-10-6-3-5(9)8(12)4-7(6)11-2/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIRDXYGRJGSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-dimethoxybenzene-1-thiol

CAS RN

1094359-76-8
Record name 2-chloro-4,5-dimethoxybenzene-1-thiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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